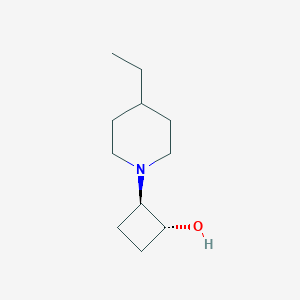![molecular formula C10H19FN2 B1485597 1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane CAS No. 2165796-01-8](/img/structure/B1485597.png)
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Übersicht
Beschreibung
1-(1R,2R)-2-Fluorocyclopentyl]-1,4-diazepane is an organofluorine compound with a chemical structure consisting of an alkyl-substituted cyclopentyl ring fused to a 1,4-diazepane ring. It is a unique compound with various applications in scientific research, ranging from synthesis and mechanism of action to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The regiospecific synthesis of diazepine derivatives, including those with fluoro-substituents, has been detailed, emphasizing the structural uniqueness introduced by seven-membered diazepin-2-one moieties. These studies have expanded our understanding of the conformational properties and dynamic behavior of such compounds, as demonstrated through X-ray crystal structure analysis and NMR spectroscopy data (Alonso et al., 2020).
Medicinal Chemistry Applications
- The 1,3-diazepine scaffold is highlighted for its significant applications in medicinal chemistry, particularly for designing compounds with a wide range of biological activities. This includes its presence in clinically used anticancer compounds and FDA-approved β-lactamase inhibitors, underscoring the versatility of diazepine derivatives in drug discovery and development (Malki et al., 2021).
Novel Synthesis Approaches
- Innovative synthesis approaches for diazepane derivatives have been explored, including microwave-assisted synthesis and methods that allow for the rapid, efficient creation of these compounds. Such advancements in synthetic methodologies facilitate the exploration of diazepane derivatives for various applications, including pharmaceuticals (Wlodarczyk et al., 2007).
Antimicrobial and Enzyme Inhibition
- Some diazepane compounds have shown promise in reducing the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating potential utility as efflux pump inhibitors (EPIs). This suggests a novel application in combating antibiotic resistance (Casalone et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-9-3-1-4-10(9)13-7-2-5-12-6-8-13/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBPECTVLVABL-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)

![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)
![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)